molecular formula C13H16ClN3O B7988455 2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

Cat. No.: B7988455
M. Wt: 265.74 g/mol
InChI Key: HTHBUNVSYXXCAE-UHFFFAOYSA-N
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Description

2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spiro structure, which includes a phenyl group and a triazaspirodecane core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride typically involves the reaction of phenylhydrazine with cyclohexanone, followed by cyclization and subsequent reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: Similar in structure but lacks the hydrochloride salt form.

    2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one: Contains a trifluoromethoxy group, which imparts different chemical properties.

Uniqueness

2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is unique due to its specific spiro structure and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications.

Properties

IUPAC Name

2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.ClH/c17-12-13(6-8-14-9-7-13)16-11(15-12)10-4-2-1-3-5-10;/h1-5,14H,6-9H2,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHBUNVSYXXCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NC(=N2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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